3-(2-Amino-4-pyrimidinyl)benzenecarbonitrile

Regioisomeric purity Structural confirmation Quality control

3-(2-Amino-4-pyrimidinyl)benzenecarbonitrile (CAS 866051-26-5; molecular formula C11H8N4; molecular weight 196.21 g/mol) is a synthetic small-molecule building block featuring a 2-aminopyrimidine ring linked at the 4-position to a benzonitrile moiety at the 3-(meta) position. It is offered by multiple chemical suppliers primarily as a research chemical for medicinal chemistry and kinase inhibitor design, with typical purities ranging from 95% to ≥98% (HPLC).

Molecular Formula C11H8N4
Molecular Weight 196.213
CAS No. 866051-26-5
Cat. No. B2627833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Amino-4-pyrimidinyl)benzenecarbonitrile
CAS866051-26-5
Molecular FormulaC11H8N4
Molecular Weight196.213
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=NC(=NC=C2)N)C#N
InChIInChI=1S/C11H8N4/c12-7-8-2-1-3-9(6-8)10-4-5-14-11(13)15-10/h1-6H,(H2,13,14,15)
InChIKeyMEFJORIEWAGXCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Amino-4-pyrimidinyl)benzenecarbonitrile (CAS 866051-26-5): Procurement-Relevant Structural Identity and Available Characterization


3-(2-Amino-4-pyrimidinyl)benzenecarbonitrile (CAS 866051-26-5; molecular formula C11H8N4; molecular weight 196.21 g/mol) is a synthetic small-molecule building block featuring a 2-aminopyrimidine ring linked at the 4-position to a benzonitrile moiety at the 3-(meta) position . It is offered by multiple chemical suppliers primarily as a research chemical for medicinal chemistry and kinase inhibitor design, with typical purities ranging from 95% to ≥98% (HPLC) . A comprehensive search of the peer-reviewed literature and patent landscape (as of the search date) did not return any primary research articles or granted patents directly characterizing the biological activity, selectivity, or in vivo pharmacology of this exact compound. The compound's procurement profile is therefore defined by its regioisomeric identity and physical properties rather than by a validated biological target profile. The absence of published bioactivity data for the free base or its salt forms represents a critical evidentiary gap: any claims of target engagement or therapeutic potential carry the burden of experimental verification [1]. This guide aggregates the limited but verifiable data points that can inform a scientific procurement decision relative to close structural analogs.

Why Regioisomeric Substitution of 3-(2-Amino-4-pyrimidinyl)benzenecarbonitrile Is Not Supported by Evidence


Compounds within the 2-aminopyrimidine-benzonitrile class cannot simply be interchanged because the position of the nitrile substituent (ortho, meta, or para) and the nature of the heterocyclic linkage profoundly alter molecular recognition features, including hydrogen-bonding geometry, dipole moment, and hydrophobic surface complementarity, even when formal chemical formulas are identical . The target compound's meta-nitrile geometry differentiates it from its para analog (4-(2-amino-4-pyrimidinyl)benzonitrile), which has been specifically implicated in certain kinase-targeted chemical series and for which some structure-activity relationship (SAR) data exist [1]. Without experimental IC50, selectivity, or pharmacokinetic data for the meta-substituted free base, any assumption of 'in-class' equivalence is speculative [2]. The following quantitative evidence section identifies the few verifiable dimensions on which a procurement decision might be grounded, primarily structural identity and baseline physical properties, and clearly delineates where comparator data are absent.

Quantitative Differentiation Evidence for 3-(2-Amino-4-pyrimidinyl)benzenecarbonitrile: Verified Data vs. Closest Analogs


Meta-Nitrile Positional Identity Confirmed by Spectroscopic and Chromatographic Data

The meta-substitution pattern of the benzonitrile group is the primary differentiating structural feature. Vendor Certificate of Analysis documentation for the target compound (CAS 866051-26-5) routinely reports 1H NMR signals consistent with a 1,3-disubstituted aromatic ring (e.g., characteristic coupling patterns for protons at C-2, C-4, C-5, and C-6 of the benzonitrile). In contrast, the para isomer (4-(2-amino-4-pyrimidinyl)benzonitrile, CAS distinct) exhibits an AA'BB' pattern in the aromatic region, providing a definitive spectroscopic distinction . The target compound's chromatographic retention time (HPLC) and melting point (where reported) also differ from those of the ortho and para isomers, though systematic comparative data across all three regioisomers under identical HPLC conditions have not been published .

Regioisomeric purity Structural confirmation Quality control

Computed Physicochemical Descriptors Differentiate Meta from Para Isomer

Using in silico predictions from authoritative databases, the meta-substituted target compound exhibits a calculated LogP of 2.18 and a polar surface area (PSA) of 75.59 Ų . The para isomer (not CAS 866051-26-5) is predicted to have an identical molecular formula and PSA, but its calculated LogP is often reported as slightly different (exact value depends on the algorithm) due to altered molecular dipole and conformational preferences . Furthermore, the topological polar surface area (tPSA) of the meta isomer positions it closer to the favorable region for blood-brain barrier penetration in some CNS drug-likeness models compared to the para analog, though this difference is small and must be considered class-level inference only. No experimentally determined logD or solubility values are available for the target compound or its regioisomers.

Physicochemical properties Drug-likeness Computational comparison

Absence of Validated Biological Activity Data: No Quantitative Target Engagement Profiling Exists for the Free Base

A systematic search of PubMed, BindingDB, and patent databases (through May 2026) did not yield any peer-reviewed study reporting a quantitative IC50, Ki, or EC50 value for 3-(2-amino-4-pyrimidinyl)benzenecarbonitrile against any specific enzyme, receptor, or cell-based target [1]. A legacy PubChem substance record (SID 16066714) exists but is flagged as 'no longer maintained' and contains no curated bioactivity annotations [2]. One vendor-associated database entry suggested potential HIV reverse transcriptase inhibition based on a hydrochloride salt form, but the primary reference could not be verified and the claim lacks experimental details (assay type, cell line, comparator drug) [3]. This is a critical evidence gap: the compound cannot be selected on the basis of demonstrated potency or selectivity over any in-class analog.

Biological activity gap Target engagement Procurement risk

Purity, Supply Chain, and Cost Positioning Relative to Closest Isomeric Analogs

The target compound is available from at least five independent suppliers with listed purities ranging from 95% to ≥98% (HPLC), and typical prices for 1 g ranging from approximately €300 to €725 (2024-2026 pricing) . The para isomer (4-(2-amino-4-pyrimidinyl)benzonitrile) and the ortho isomer are also commercially available, often at similar or slightly lower price points, reflecting differences in synthetic accessibility and demand . No supplier offers a comparative purity or cost table across the three regioisomers, but individual catalog data indicate that the meta isomer is less commonly stocked in bulk, implying potentially longer lead times for multi-gram quantities [1]. The compound is uniformly labeled 'for research use only' and is not manufactured under GMP conditions at any listed supplier.

Commercial availability Purity comparison Procurement cost

Appropriate Use Cases for 3-(2-Amino-4-pyrimidinyl)benzenecarbonitrile Based on Current Evidence


Regioisomeric Probe in Medicinal Chemistry Scaffold Exploration

The compound is most defensibly used as a structurally defined meta-substituted intermediate in the synthesis of focused aminopyrimidine-benzonitrile libraries, where the position of the nitrile is intentionally varied to map SAR. Because the para-substituted analog has appeared in patent literature as part of NEK2 and TBK1 inhibitor series, the meta isomer serves as a critical 'negative control' regioisomer for confirming the positional preference of kinase hinge-binding interactions [1].

Computational Modeling and Property Prediction Studies

The calculated LogP (2.18) and PSA (75.59 Ų) place this compound in a favorable region of Lipinski-like drug-likeness space, making it suitable for use in computational ADME prediction exercises where subtle differences between regioisomers are modeled. The absence of experimental bioactivity data does not hinder its utility as a virtual screening decoy or for testing algorithms that predict property differences among positional isomers .

Method Development and Analytical Reference Standard

The distinct NMR signature and HPLC retention time of the meta isomer versus the ortho and para analogs make this compound useful as a retention time marker or system suitability standard in methods designed to separate regioisomeric impurities in more complex benzoni- trile-containing APIs. Its commercial availability in ≥95% purity supports this application .

Starting Material for Unpublished, Hypothesis-Driven Biological Screening

A scientific group with a specific, testable hypothesis (e.g., that a meta-nitrile geometry engages a novel allosteric site on a target of interest) may rationally select this compound over the para isomer. In such a case, the procurement decision is driven by the structural hypothesis rather than by pre-existing potency data. Users must recognize that no literature IC50, selectivity panel, or cytotoxicity benchmark exists for this free base, and all biological results will require full de novo generation and validation .

Quote Request

Request a Quote for 3-(2-Amino-4-pyrimidinyl)benzenecarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.